3-Cyclohexen-1-ol
Overview
Description
3-Cyclohexen-1-ol is a chemical compound with the molecular formula C6H10O . It is also known by other names such as Cyclohex-1-en-4-ol, Cyclohexen-4-ol, 3-Cyclohexenol, 4-Hydroxycyclohexene, and Cyclohex-3-en-1-ol .
Molecular Structure Analysis
The molecular structure of 3-Cyclohexen-1-ol consists of 6 carbon atoms, 10 hydrogen atoms, and 1 oxygen atom . The IUPAC Standard InChIKey for this compound is ABZZOPIABWYXSN-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
3-Cyclohexen-1-ol has a density of 1.0±0.1 g/cm3, a boiling point of 164.5±0.0 °C at 760 mmHg, and a vapor pressure of 0.7±0.6 mmHg at 25°C . It has an enthalpy of vaporization of 46.7±6.0 kJ/mol and a flash point of 53.4±13.7 °C . The compound has a molar refractivity of 28.9±0.3 cm3 .Scientific Research Applications
Mass Spectrometry Studies
3-Cyclohexen-1-ol has been a subject of mass spectrometry studies. Braem et al. (1982) focused on the electron impact mass spectrum of 3-cyclohexen-1-ol, particularly in relation to the retro Diels-Alder reaction. This study enhances the understanding of the behavior of 3-cyclohexen-1-ol under mass spectrometry conditions (Braem, Siles, Gülaçar, & Buchs, 1982).
Oxidation Reactions
Research by Stultz et al. (2000) on the kinetics of oxidation of cyclohexene and cyclohexen-1-ol by cis-[RuIV(bpy)2(py)(O)]2+ in CH3CN sheds light on its reactivity. This study is significant for understanding the chemical behavior of compounds like 3-cyclohexen-1-ol in oxidation reactions (Stultz, Huynh, Binstead, Curry, & Meyer, 2000).
Conformational Analysis
The conformational composition of related compounds has been investigated by Bakke and Bjerkeseth (1998). They explored the importance of intramolecular hydrogen bonding in compounds like 3-cyclohexen-1-ol, which is crucial for understanding its physical and chemical properties (Bakke & Bjerkeseth, 1998).
Epoxidation Studies
Freccero et al. (2000) conducted a computational DFT study on the epoxidation of 2-cyclohexen-1-ol, a closely related compound. This research provides insights into the reaction mechanisms and selectivity of epoxidation processes involving compounds similar to 3-cyclohexen-1-ol (Freccero, Gandolfi, Sarzi-Amade, & Rastelli, 2000).
Catalysis Research
The role of 3-Cyclohexen-1-ol in catalysis has been studied by Cao et al. (2014), who investigated the selective allylic oxidation of cyclohexene catalyzed by nitrogen-doped carbon nanotubes. Their findings contribute to the understanding of the catalytic properties of 3-Cyclohexen-1-ol related compounds (Cao, Yu, Peng, & Wang, 2014).
Synthesis Applications
Gogek et al. (1951) explored the synthesis of cis-cis-trans-cyclohexane-1,2,3-triol from cyclohexene-3-ol acetate. This research demonstrates the potential of 3-Cyclohexen-1-ol in synthetic chemistry (Gogek, Moir, McRae, & Purves, 1951).
Safety And Hazards
3-Cyclohexen-1-ol is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid and can cause serious eye irritation . Safety measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
cyclohex-3-en-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c7-6-4-2-1-3-5-6/h1-2,6-7H,3-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABZZOPIABWYXSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90339513, DTXSID90870779 | |
Record name | 3-Cyclohexen-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90339513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclohex-3-en-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90870779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclohexen-1-ol | |
CAS RN |
822-66-2 | |
Record name | 3-Cyclohexen-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90339513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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